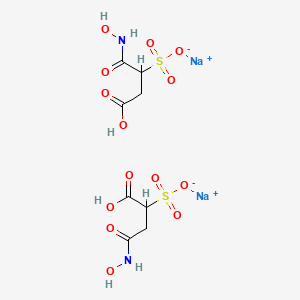
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are derivatives of succinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt typically involves the reaction of succinic acid derivatives with hydroxylamine and sulfonation agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: They can participate in substitution reactions where the hydroxyl or sulfo groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt have several scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, leading to the formation of new bonds and functional groups. The exact molecular targets and pathways depend on the specific application and context of their use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyamino-4-oxo-2-sulfo-butanoic Acid Sodium Salt
- 4-Hydroxyamino-4-oxo-3-sulfo-butanoic Acid Sodium Salt
Uniqueness
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are unique due to their specific structural features and reactivity. Their hydroxylamine and sulfo groups provide distinct chemical properties that differentiate them from other succinic acid derivatives. These unique features make them valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2Na2O14S2 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
disodium;1-hydroxy-4-(hydroxyamino)-1,4-dioxobutane-2-sulfonate;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C4H7NO7S.2Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;6-3(5-9)1-2(4(7)8)13(10,11)12;;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);2,9H,1H2,(H,5,6)(H,7,8)(H,10,11,12);;/q;;2*+1/p-2 |
InChI-Schlüssel |
NQDRWNWWKCPFMI-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)NO.C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

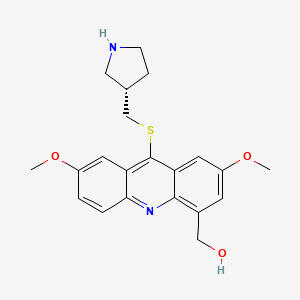




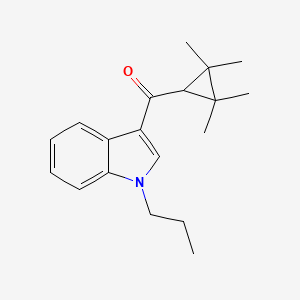
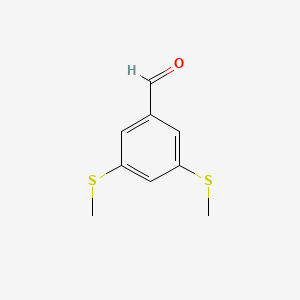
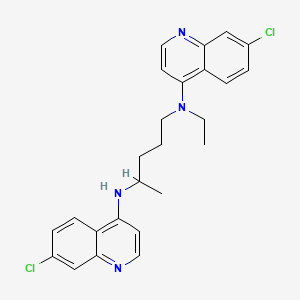
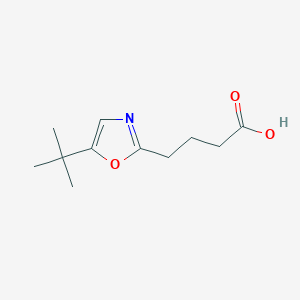

![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
